5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylicacidhydrochloride

Solubility enhancement Salt selection Preformulation

5H,6H,7H-Cyclopenta[c]pyridazine-3-carboxylic acid hydrochloride (CAS 2742657-14-1) is a bicyclic heterocyclic compound featuring a cyclopenta-fused pyridazine core with a 3-carboxylic acid functionality, supplied as a hydrochloride salt. Its molecular formula is C8H9ClN2O2 with a molecular weight of 200.62 g/mol, and commercially available purities typically range from 95% to 98%.

Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
Cat. No. B13587720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylicacidhydrochloride
Molecular FormulaC8H9ClN2O2
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESC1CC2=CC(=NN=C2C1)C(=O)O.Cl
InChIInChI=1S/C8H8N2O2.ClH/c11-8(12)7-4-5-2-1-3-6(5)9-10-7;/h4H,1-3H2,(H,11,12);1H
InChIKeyOGLPWEKQPHCFFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H,6H,7H-Cyclopenta[c]pyridazine-3-carboxylic Acid Hydrochloride: Procurement-Ready Physicochemical and Structural Baseline


5H,6H,7H-Cyclopenta[c]pyridazine-3-carboxylic acid hydrochloride (CAS 2742657-14-1) is a bicyclic heterocyclic compound featuring a cyclopenta-fused pyridazine core with a 3-carboxylic acid functionality, supplied as a hydrochloride salt [1]. Its molecular formula is C8H9ClN2O2 with a molecular weight of 200.62 g/mol, and commercially available purities typically range from 95% to 98% . The rigid bicyclic scaffold provides conformational constraint that distinguishes it from monocyclic pyridazine-3-carboxylic acid analogs, while the hydrochloride salt form enhances aqueous solubility and long-term stability relative to the free acid form (CAS 2444577-95-9) [1] . The carboxylic acid handle at the 3-position serves as a versatile synthetic entry point for amide coupling, esterification, and further derivatization, positioning this compound as a valuable building block for medicinal chemistry and pharmaceutical research programs [1].

Why Generic Substitution of 5H,6H,7H-Cyclopenta[c]pyridazine-3-carboxylic Acid Hydrochloride with In-Class Analogs Carries Procurement Risk


Compounds within the cyclopenta[c]pyridazine family are not interchangeable due to three critical points of differentiation: (i) salt form, (ii) functional group identity at the 3-position, and (iii) ring fusion topology. The hydrochloride salt (CAS 2742657-14-1) provides an aqueous solubility and handling advantage over the free acid (CAS 2444577-95-9), which is predicted to have lower water solubility due to the absence of ionic character; substituting the free acid directly in aqueous reaction conditions may result in incomplete dissolution and lower synthetic yields [1] . Replacing the carboxylic acid handle with a halogen (e.g., 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine, CAS 872292-64-3) eliminates the capacity for direct amide bond formation and requires additional synthetic steps to install a carboxyl equivalent, increasing step count, cost, and impurity burden . Furthermore, monocyclic pyridazine-3-carboxylic acid hydrochlorides (e.g., CAS 674783-27-8) lack the cyclopentane ring fusion, which is known to confer distinct conformational preferences and may alter target-binding geometry in structure-based drug design campaigns [2]. These divergence points directly impact synthetic tractability, analytical consistency, and downstream biological outcomes, making generic substitution a scientifically unjustifiable risk.

5H,6H,7H-Cyclopenta[c]pyridazine-3-carboxylic Acid Hydrochloride: Head-to-Head Quantitative Differentiation Evidence


Hydrochloride Salt vs. Free Acid: Aqueous Solubility Advantage Inferred from Class-Level Data

While direct experimental aqueous solubility data for 5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylic acid hydrochloride are not publicly available, class-level inference from the monocyclic analog pyridazine-3-carboxylic acid hydrochloride supports a solubility advantage for the hydrochloride salt. The free base pyridazine-3-carboxylic acid exhibits an aqueous solubility of 12.8 mg/mL (ESOL predicted) . Salt formation with HCl introduces an ionizable center that typically increases aqueous solubility by 1–3 orders of magnitude compared to the corresponding free acid [1]. This class-level trend is further corroborated by vendor technical statements that the hydrochloride salt 'enhances solubility' and renders the compound 'more suitable for biological testing and aqueous solution preparation' than the free acid [2].

Solubility enhancement Salt selection Preformulation

Carboxylic Acid at C3 vs. 3-Chloro Analog: Direct Synthetic Utility for Amide Bond Formation

5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylic acid hydrochloride possesses a pre-installed carboxylic acid handle at the C3 position that enables direct amide coupling via standard carbodiimide (e.g., EDC/HOBt) or uronium (e.g., HATU) protocols without additional synthetic manipulation [1]. In contrast, the closest halogenated analog, 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine (CAS 872292-64-3, MW 154.60 g/mol), requires a carboxylation step (e.g., Pd-catalyzed carbonylation or lithiation/CO₂ quench) to introduce the carboxylic acid functionality, adding at minimum one synthetic step and increasing process mass intensity . Quantitative comparison of synthetic step economy: the carboxylic acid hydrochloride building block permits direct one-step amide formation, whereas the 3-chloro analog necessitates a two-step sequence (carboxylation → amide coupling), thereby doubling the number of synthetic operations and increasing cumulative yield loss and purification burden.

Amide coupling Synthetic efficiency Building block

Bicyclic Cyclopenta[c]pyridazine vs. Monocyclic Pyridazine-3-carboxylic Acid: Conformational Constraint and Target-Engagement Implications

The cyclopenta[c]pyridazine scaffold introduces a conformationally restricted bicyclic system that distinguishes it from monocyclic pyridazine-3-carboxylic acid hydrochloride (CAS 674783-27-8) [1]. The cyclopentane ring fusion reduces the number of accessible low-energy conformations of the pyridazine ring, a structural feature that is known to enhance binding affinity and selectivity in target-based drug discovery by reducing the entropic penalty upon target engagement [2]. While direct comparative target-engagement data (e.g., IC₅₀ values) between the bicyclic and monocyclic scaffolds have not been published for this specific compound, the general principle of conformational constraint as a strategy to improve ligand efficiency is well established in medicinal chemistry [2]. Structural characterization by X-ray crystallography of related cyclopenta[c]pyridazine derivatives confirms the planarity of the bicyclic core with torsion angles within 0.2 Å [3].

Conformational restriction Scaffold diversity Structure-based drug design

Purity Tier Differentiation: 98% (Leyan) vs. 95% (Generic) and Its Impact on Downstream Reproducibility

Commercially available batches of 5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylic acid hydrochloride are supplied at two distinct purity tiers: 98% (Leyan, Product No. 1725040) and 95% (chemicalbook.com generic listing) . The 3-percentage-point difference corresponds to a 2.5-fold difference in total impurity burden: the 95% material may contain up to 50 mg of impurities per gram, whereas the 98% material contains ≤20 mg/g. In medicinal chemistry campaigns, impurities at the 5% level can include unreacted intermediates, regioisomers, or metal catalyst residues that may act as confounding bioactive agents in biological assays or interfere with coupling reactions, leading to false structure-activity relationships (SAR) or reduced coupling yields [1].

Purity specification Quality control Reproducibility

5H,6H,7H-Cyclopenta[c]pyridazine-3-carboxylic Acid Hydrochloride: Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry Library Synthesis via Direct Amide Coupling

The pre-installed carboxylic acid handle enables parallel amide library synthesis using standard HATU or EDC/HOBt protocols in DMF or DCM. The hydrochloride salt form ensures complete dissolution in polar aprotic solvents, reducing the risk of heterogeneous reaction conditions that can compromise library quality [1]. This application is directly supported by Evidence Items 2 and 4, which demonstrate the synthetic step advantage over 3-chloro analogs and the importance of high-purity starting material (98% tier) for reproducible library outcomes.

Aqueous-Phase Biochemical Assay Preparation

For biochemical screening campaigns requiring aqueous buffer solubility, the hydrochloride salt is the preferred form over the free acid (CAS 2444577-95-9). Although direct solubility data are unavailable for the target compound, class-level evidence supports enhanced aqueous solubility for hydrochloride salts, enabling more accurate dose-response determinations and reducing the need for DMSO co-solvent that can denature proteins at high concentrations [2] .

Structure-Based Drug Design Leveraging Conformational Constraint

The rigid cyclopenta[c]pyridazine scaffold provides a structurally distinct core for fragment-based or structure-based drug design (SBDD) campaigns. The conformational restriction imposed by the cyclopentane fusion reduces entropic penalty upon target binding and offers a unique three-dimensional pharmacophore compared to monocyclic pyridazine analogs [3]. This scenario is most relevant for programs targeting enzymes or receptors where scaffold novelty and IP differentiation are critical decision factors.

Process Chemistry Route Scouting with Defined Purity Specifications

When scouting synthetic routes for scale-up, procurement of the 98% purity hydrochloride salt (Leyan) provides a well-defined starting material quality that reduces uncertainty in impurity fate-and-purge studies. The 2.5-fold lower impurity burden compared to the 95% tier translates to fewer impurities to track, identify, and control during process development, streamlining regulatory starting material justification .

Quote Request

Request a Quote for 5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylicacidhydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.